2,4-Dimethoxyphenethylamin

Übersicht

Beschreibung

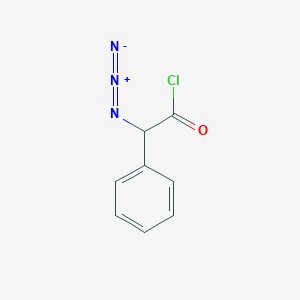

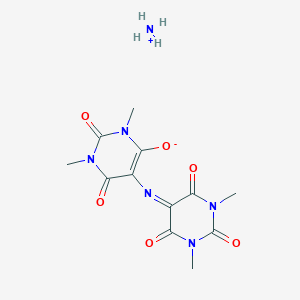

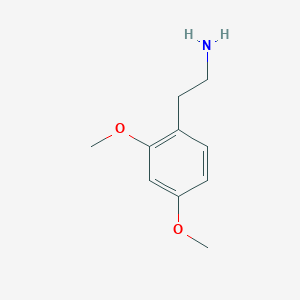

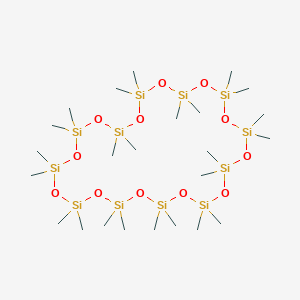

2,4-Dimethoxyphenethylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Dimethoxyphenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxyphenethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxyphenethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurotoxizitätsstudien

2,4-Dimethoxyphenethylamin ist eine Art von substituiertem Phenethylamin, das potente psychoaktive Substanzen sind . Diese Substanzen wurden in Neurotoxizitätsstudien verwendet, um die Mechanismen zu untersuchen, die ihren neurotoxischen Wirkungen zugrunde liegen . Zum Beispiel wurden in-vitro-Studien durchgeführt, um ihre zytotoxischen Wirkungen auf differenzierte SH-SY5Y-Zellen und primäre Ratten-Kortexkulturen zu bewerten .

Forschung zu psychoaktiven Substanzen

Als potente psychoaktive Substanz wurde this compound in der Forschung verwendet, um die Auswirkungen solcher Substanzen auf das menschliche Gehirn und Verhalten zu verstehen . Dies beinhaltet die Untersuchung ihrer Auswirkungen auf die monoaminerge Transmission, die zu stimulierenden Aktivitäten auf das zentrale Nervensystem führen kann .

Analyse der Arzneimitteltoxizität

This compound kann, wie andere substituierte Phenethylamine, in der Analyse der Arzneimitteltoxizität verwendet werden . Dies beinhaltet die Untersuchung der nachteiligen Auswirkungen, die diese Substanzen auf den menschlichen Körper haben können, wie z. B. Angstzustände, Herzklopfen, Schlaflosigkeit, Hyperthermie, Mundtrockenheit, Bluthochdruck, Tachykardie, Anorexie, Übelkeit und Bauchschmerzen .

Analyse biologischer Matrizen

Methoden zur Quantifizierung von this compound in verschiedenen biologischen Matrizen, sowohl traditionellen als auch alternativen, wurden entwickelt . Dies ist wichtig für die toxikologische Analyse, bei der Blut und Urin die am häufigsten verwendeten biologischen Matrizen sind .

Forschung zu Designer-Drogen

This compound gehört zu einer größeren Klasse von synthetischen Verbindungen, die als Designer-Drogen bekannt sind

Wirkmechanismus

Target of Action

2,4-Dimethoxyphenethylamine, also known as 2C-B, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors This activation can lead to changes in the transmission of serotonin signals, which can alter various physiological and psychological processes .

Biochemical Pathways

The primary metabolic pathways of 2C-B involve oxidative deamination and demethylation . Oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It is known that the onset of action is approximately20-40 minutes when taken orally, and the elimination half-life is 2.48 ± 3.20 hours . The duration of action is 4-12 hours depending on the route of administration .

Result of Action

The activation of the 5-HT2C and 5-HT2A receptors by 2C-B leads to an increase in dopamine but a decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens . This can result in various effects, including changes in mood, perception, and behavior .

Action Environment

The effects of 2C-B can be influenced by various environmental factors. For instance, using 2C-B in a calm, quiet, and relaxed environment could lead to a pleasant experience, while being in a noisy, crowded place may result in a less enjoyable or even distressing experience . The substance is generally consumed orally or nasally, and the dosage range is listed as 12–24 mg .

Biochemische Analyse

Biochemical Properties

2,4-Dimethoxyphenethylamine, like other phenethylamines, is believed to interact with various enzymes, proteins, and other biomolecules. The specific interactions of 2,4-Dimethoxyphenethylamine have not been thoroughly studied .

Cellular Effects

Related phenethylamines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 2,4-Dimethoxyphenethylamine in animal models have not been thoroughly studied .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Eigenschaften

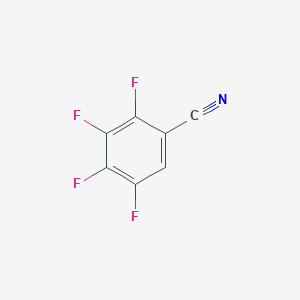

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTQAPOROITHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329129 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-29-8 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper "Photocyclization of N-Chloroacetyl-2-methoxy- and 2,4-dimethoxyphenethylamines to 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-diones"?

A1: The research demonstrates the successful photocyclization of N-chloroacetyl-2,4-dimethoxyphenethylamine to form a specific bicyclic compound, 4-Azabicyclo[5.3.1]undeca-9-ene-3,8-dione, using UV irradiation. [] This highlights the potential of using photochemical reactions to synthesize complex molecular structures from relatively simple starting materials like 2,4-dimethoxyphenethylamine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)